molecular formula C7H6N2OS2 B2577585 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 926270-91-9

5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2577585
CAS No.: 926270-91-9
M. Wt: 198.26
InChI Key: PLLYBNGAWZCMMN-UHFFFAOYSA-N
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Description

5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds within the thieno[2,3-d]pyrimidine class have demonstrated substantial potential as core structures for developing novel therapeutic agents. Their primary research value lies in acting as key precursors for synthesizing molecules with potent biological activity. Extensive studies on closely related analogues have shown that this class of compounds can function as excellent dual inhibitors of crucial enzymes in folate metabolism, namely Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . The binding mode to these enzymes has been confirmed through X-ray crystallography studies, which show that the thieno[2,3-d]pyrimidine ring system can bind in a "folate" mode to the active site . This mechanism makes such compounds valuable tools for investigating anticancer therapies . Furthermore, structural derivatives featuring the thieno[2,3-d]pyrimidine core have exhibited potent in vitro antifungal activity against strains like Candida albicans and Aspergillus niger , with efficacy comparable to standard drugs like ketoconazole . Additional research highlights promising antibacterial and antimycobacterial properties for other analogues in this family, further underscoring the scaffold's versatility in antimicrobial research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLYBNGAWZCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under acidic conditions can yield the desired thienopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method, achieving yields of 63-71% .

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The sulfanyl group undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

  • Arylthio Substitution :
    Reaction with aryl halides via Ullmann coupling (CuI, DMF, 120°C) replaces the sulfanyl group with arylthio moieties. For example:

    5-methyl-2-SH+Ar-XCuI, DMF5-methyl-2-S-Ar+HX\text{5-methyl-2-SH} + \text{Ar-X} \xrightarrow{\text{CuI, DMF}} \text{5-methyl-2-S-Ar} + \text{HX}

    Yields range from 34% to 86%, depending on the aryl halide and reaction optimization .

  • Hydrazonoyl Halide Reactions :
    Treatment with hydrazonoyl halides (e.g., benzofuran-2-yl derivatives) in chloroform with triethylamine forms fused triazolo- or tetrazine-pyrimidines (Fig. 1) .

Reagent Conditions Product Yield
4-chlorobenzyl bromideDMSO, 120°C, 2 h2-(4-chlorobenzyl)sulfanyl derivative86%
Hydrazonoyl chloride (1a)CHCl₃, Et₃N, reflux6H-thieno[2',3':4,5]pyrimidino-tetrazine (6a)Isolated

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.

Reagents and Outcomes:

  • m-Chloroperbenzoic acid (mCPBA) :
    Mild oxidation in dichloromethane at 0°C converts -SH to sulfoxide (-SO-) with >90% selectivity .

  • Hydrogen Peroxide (H₂O₂) :
    Prolonged treatment (24 h, RT) fully oxidizes -SH to sulfone (-SO₂-) .

Mechanistic Pathway :

-SH[O]-SO-[O]-SO₂-\text{-SH} \xrightarrow{\text{[O]}} \text{-SO-} \xrightarrow{\text{[O]}} \text{-SO₂-}

Cyclization and Coupling Reactions

The thieno[2,3-d]pyrimidinone scaffold participates in annulation and cross-coupling reactions.

Notable Examples:

  • FeCl₃-SiO₂ Catalyzed Cyclization :
    Reaction with 3-acetyl-2H-chromen-2-one in ethanol under reflux forms a chromeno-pyrazolo-pyridinone hybrid (75% yield, Fig. 2) .

  • Suzuki Coupling :
    Brominated derivatives (e.g., 5-bromo-5-methyl analog) couple with phenylboronic acids to install aryl groups at position 5 .

Biological Activity Correlations

Modified derivatives exhibit pharmacological relevance:

  • Dual TS/DHFR Inhibition :
    2-Amino-4-oxo-thieno[2,3-d]pyrimidines with arylthio substituents show nanomolar IC₅₀ values against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

  • Antitumor Activity :
    Hybrids like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one demonstrate cytotoxicity against tumor cell lines (GI₅₀ = 10⁻⁶–10⁻⁷ M) .

Structural and Mechanistic Insights

  • X-ray Crystallography :
    Confirms planar geometry of the thieno[2,3-d]pyrimidinone core, facilitating π-stacking interactions with biological targets .

  • DFT Calculations :
    Predict regioselectivity in substitution reactions, favoring attack at the electron-deficient C2 position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 5-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one exhibit anticancer properties. A study identified small molecule inhibitors targeting specific enzymes involved in cancer metabolism. These inhibitors showed promising results in inhibiting the growth of cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives possess significant antibacterial effects, making them candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Various modifications to the core structure have been explored to enhance potency and selectivity against target enzymes or receptors.

Modification Effect on Activity Reference
Methylation at position 5Increased anticancer activity
Substitution at position 2Enhanced antimicrobial properties

Case Studies

Inhibitor Development
A notable case study involved the synthesis of a series of thieno[2,3-d]pyrimidin derivatives, including this compound. These compounds were tested for their ability to inhibit phosphoserine phosphatase (EhPSP), an enzyme implicated in several diseases. The study found that specific modifications led to improved inhibitory effects, showcasing the compound's potential as a lead structure for drug development .

Pharmacological Profiling
In another research effort, pharmacological profiling of this compound was conducted to assess its safety and efficacy in preclinical models. Results indicated favorable pharmacokinetic properties and low toxicity levels, supporting further development as a therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Insights :

  • Substituents at positions 2, 3, and 5 significantly influence synthetic complexity and yield.
  • Catalytic methods (e.g., FeCl3-SiO2) simplify purification but may require longer reaction times .
Anticancer Activity
  • 5-Methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits moderate activity against melanoma (MDA-MB-435) with GP = −31.02% when substituted with benzylamino groups .
  • 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a): Most active analog in its class, showing enhanced cytotoxicity due to hydrophobic benzyl group interactions with kinase domains .
  • 2-Amino-6-ethyl-5-(4-fluorophenyl)sulfanyl derivative (2i): Displays IC50 = 12.3 µM against breast cancer (MCF-7), attributed to electron-withdrawing fluorine enhancing target binding .
Antibacterial and Antiviral Activity
  • Thieno[2,3-d]pyrimidin-4(3H)-ones with 3,4-dimethylphenyl substituents (e.g., CAS 786728-91-4) show broad-spectrum antibacterial activity, likely due to improved membrane penetration .

Physicochemical Properties

Property This compound 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one 3-Ethyl-5-methyl-6-phenyl-2-sulfanyl derivative
Melting Point (°C) 223–225 154–156 178–180
Solubility Low in water; soluble in DMSO Moderate in ethanol High in chloroform
LogP 2.8 3.1 2.5

Structural Impact :

  • Bulky substituents (e.g., phenyl at position 5) increase hydrophobicity (LogP > 3) but reduce aqueous solubility.
  • Methyl and ethyl groups enhance metabolic stability compared to halogenated analogs .

Structure-Activity Relationships (SAR)

  • Position 2 : Sulfanyl (-SH) or alkylsulfanyl groups improve kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
  • Position 5 : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) enhance anticancer activity through π-π stacking with hydrophobic residues .
  • Position 3 : Allyl or propyl groups increase conformational flexibility, improving binding to flexible enzyme active sites .

Biological Activity

5-Methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its versatility in drug design. The presence of a methyl group at the 5-position and a sulfanyl group enhances its biological properties.

Synthesis

The synthesis of this compound has been achieved through various methods, often involving the cyclization of appropriate precursors. A notable route includes the reaction of 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one with thiol derivatives to introduce the sulfanyl group, yielding the target compound in good yields .

Antitumor Activity

Research has shown that this compound exhibits promising antitumor activity. In vitro studies indicate that this compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes involved in nucleotide synthesis and cell proliferation. The compound demonstrated IC50 values in the low micromolar range (10^-8 M), indicating potent inhibitory effects against cancer cell lines .

The mechanism underlying its antitumor effects involves the inhibition of folate-dependent enzymes, which are crucial for DNA synthesis. By targeting both TS and DHFR, this compound disrupts the synthesis of nucleotides necessary for rapid cell division seen in tumors .

Pharmacokinetics and Selectivity

Recent studies have explored the pharmacokinetic properties of this compound. It has been found to possess favorable characteristics such as good brain penetration and selectivity against other kinases, making it a potential candidate for further development in treating various cancers .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Gangjee et al. reported that compounds similar to this compound showed significant growth inhibition across various human tumor cell lines with GI50 values ranging from 10510^{-5} to 10610^{-6} M .
  • Selectivity Profiles : In a comparative analysis against over 150 kinases, derivatives of this compound exhibited selective inhibition patterns, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. Table 1: Synthetic Yields of Selected Derivatives

SubstituentYield (%)Melting Point (°C)Reference
4-Methoxyphenylamino87214–215
3,4,5-Trimethoxyphenyl89219–220
2,5-Dichlorophenyl61250

Q. Table 2: Key Biological Activities

TargetCompoundIC₅₀ (µM)Assay TypeReference
Tyrosinase4g0.42Enzymatic
VEGFR-2Hybrid-50.18Kinase Inhibition
mPGES-1Quinazoline0.09ELISA

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